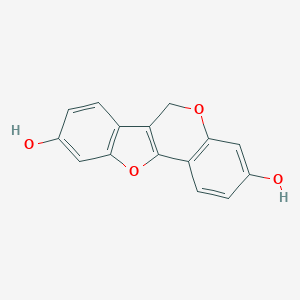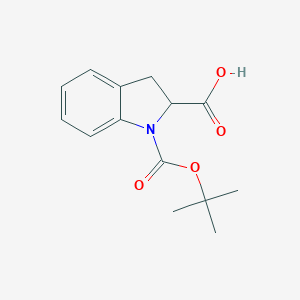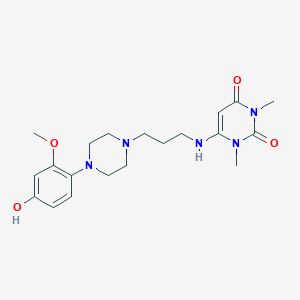
1-Bromo-2,5-diméthoxybenzène
Vue d'ensemble
Description
1-Bromo-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H9BrO2. It is a derivative of benzene, where two methoxy groups and one bromine atom are substituted at the 1, 4, and 2 positions, respectively. This compound is known for its applications in various chemical syntheses and industrial processes .
Applications De Recherche Scientifique
1-Bromo-2,5-dimethoxybenzene is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, fragrances, and polymers
Mécanisme D'action
Target of Action
1-Bromo-2,5-dimethoxybenzene, also known as 2-Bromo-1,4-dimethoxybenzene, is a brominated aromatic compound. The primary targets of this compound are aromatic compounds, particularly those with a benzene ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound is involved in the electrophilic aromatic substitution reactions, which are a part of organic chemistry. These reactions involve the replacement of a proton of an aromatic system by an electrophile .
Pharmacokinetics
Given its chemical structure, it is likely to have low water solubility . Its bioavailability would be influenced by factors such as its formulation, route of administration, and the individual’s physiological conditions.
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This can lead to the creation of various organic compounds, depending on the specific electrophile involved in the reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1,4-dimethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of 1-Bromo-2,5-dimethoxybenzene often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) are used.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.
Major Products Formed
Electrophilic Substitution: Products include nitro, sulfonyl, or alkyl derivatives.
Nucleophilic Substitution: Products include methoxy, ethoxy, or other alkoxy derivatives.
Oxidation: Products include quinones.
Reduction: Products include hydroquinones.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,4-dimethoxybenzene: Similar structure but with different substitution pattern.
1-Bromo-3,5-dimethoxybenzene: Another isomer with bromine and methoxy groups at different positions.
4-Bromoveratrole: Contains bromine and methoxy groups but with a different arrangement
Uniqueness
1-Bromo-2,5-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in selective synthesis and specialized applications .
Propriétés
IUPAC Name |
2-bromo-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCGNRKFLRLWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067070 | |
| Record name | Benzene, 2-bromo-1,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25245-34-5 | |
| Record name | 1-Bromo-2,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25245-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-bromo-1,4-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025245345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25245-34-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-bromo-1,4-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 2-bromo-1,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,4-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2-Bromo-1,4-dimethoxybenzene be utilized in polymer synthesis?
A: 2-Bromo-1,4-dimethoxybenzene serves as a crucial starting material for synthesizing poly(oxy-1,4-phenylene) (POP) macromonomers. [] The process involves an Ullmann reaction with potassium 4-bromophenolate, yielding α-(2,5-dimethoxyphenyl)-ω-bromooligo-(oxy-1,4-phenylene). This intermediate can be further modified to introduce functionalities suitable for polycondensation reactions, ultimately leading to the creation of novel polymers like liquid-crystalline graft copolymers. []
Q2: Can you explain the role of 2-Bromo-1,4-dimethoxybenzene in aryne reactions and discuss any observed regioselectivity?
A: 2-Bromo-1,4-dimethoxybenzene acts as a precursor to generate reactive aryne intermediates. [, ] These arynes can undergo nucleophilic attack by various species, including primary and secondary amines, alkanethiols, and even alcanenitriles. [] Interestingly, reactions with hetarylacetonitriles under specific conditions predominantly yield rearranged 2-hetarylmethyl-3,4,5,6-tetramethylbenzonitriles via a tandem addition-rearrangement pathway, highlighting the influence of substituents on aryne reactivity and reaction pathway selectivity. []
Q3: Are there alternative synthetic routes to compounds typically accessed via 2-Bromo-1,4-dimethoxybenzene aryne chemistry?
A: While 2-bromo-1,4-dimethoxybenzene provides a common route to aryne intermediates, research indicates that alternative haloarenes like 1-chloro-2,5-dimethylbenzene, 2-bromo-4-methylanisole, bromobenzene, 2-bromoanisole, and even 1,2-dibromo-3,4,5,6-tetramethylbenzene can participate in similar aryne reactions. [] This suggests the possibility of achieving desired target molecules through different starting materials and reaction conditions, potentially impacting factors like yield, regioselectivity, and overall synthetic efficiency.
Q4: What are the analytical techniques used to characterize 2-Bromo-1,4-dimethoxybenzene and its derivatives?
A: While specific analytical techniques employed are not explicitly mentioned in the provided abstracts, it is standard practice to utilize a combination of spectroscopic methods for characterization. These likely include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and purity, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm the molecular weight of the synthesized compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)









![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)


![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)
